3-Bromo-5-fluoroquinolin-6-ol

Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Bromo-5-fluoroquinolin-6-ol (1799434-51-7) is a non-interchangeable, regiospecific building block. The 3-bromine provides a Pd-catalyzed cross-coupling handle (Suzuki/Buchwald/Sonogashira) while the 5-fluorine stays intact, allowing systematic C3 derivatization without altering the 6-hydroxyl's H-bonding capacity—critical for SAR consistency. Substitution with 3-bromo-7-fluoro or non-brominated analogs breaks orthogonal reactivity. Multi-sourced from established vendors (≥95% purity), ensuring supply redundancy. Ideal for medicinal chemistry libraries and bioconjugation via the C5- ¹⁹F NMR label.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
CAS No. 1799434-51-7
Cat. No. B1405446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoroquinolin-6-ol
CAS1799434-51-7
Molecular FormulaC9H5BrFNO
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=CC(=C2)Br)F)O
InChIInChI=1S/C9H5BrFNO/c10-5-3-6-7(12-4-5)1-2-8(13)9(6)11/h1-4,13H
InChIKeyRSKALZMTGBDQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoroquinolin-6-ol (CAS 1799434-51-7): A Specialized Halogenated Quinoline Building Block for Drug Discovery and Chemical Synthesis


3-Bromo-5-fluoroquinolin-6-ol (CAS 1799434-51-7) is a heterocyclic compound belonging to the halogenated quinoline class, characterized by a 6-hydroxyquinoline core with bromine substitution at position 3 and fluorine substitution at position 5 . With a molecular weight of 242.05 g/mol and molecular formula C9H5BrFNO, this compound serves as a functionalized synthetic intermediate rather than a biologically active endpoint . Its dual halogenation at distinct positions—bromine at the 3-position (a site for Pd-catalyzed cross-coupling reactions) and fluorine at the 5-position (adjacent to the hydroxyl group, influencing hydrogen-bonding capacity)—provides a unique chemical handle set for elaborating more complex molecular architectures . Vendors including Fluorochem, Matrix Scientific, and CymitQuimica supply this compound at purities ranging from 95% to 98%, positioning it for medicinal chemistry applications and pharmaceutical R&D .

Why Generic 3-Bromo-5-fluoroquinolin-6-ol Substitution Fails: The Critical Impact of Halogen Regiochemistry on Synthetic Utility and Molecular Properties


Halogenated quinoline derivatives cannot be treated as interchangeable commodities in synthesis-driven procurement. The precise regiochemical placement of bromine and fluorine atoms dictates orthogonal reactivity profiles and downstream physicochemical properties . For 3-Bromo-5-fluoroquinolin-6-ol, the bromine at position 3 is strategically positioned for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to introduce diverse aryl, amine, or alkyne moieties, while the fluorine at position 5—ortho to the 6-hydroxyl group—modulates the electronic environment and pKa of the hydroxyl moiety, thereby altering hydrogen-bond donor/acceptor capacity relative to non-fluorinated or regioisomeric analogs [1]. Substituting this compound with 3-bromo-7-fluoro-6-hydroxyquinoline or 5-fluoroquinolin-6-ol (lacking the bromine handle) would fundamentally alter the accessible synthetic pathways and the resulting molecular properties, rendering them unsuitable replacements in any protocol where the 3,5-substitution pattern is required [2].

Quantitative Evidence Guide: 3-Bromo-5-fluoroquinolin-6-ol Differentiation for Scientific Procurement


Dual Halogenation Pattern: Orthogonal Reactivity via C3-Br and C5-F Substitution

3-Bromo-5-fluoroquinolin-6-ol contains a bromine atom at C3 and a fluorine atom at C5 of the quinoline core, enabling orthogonal synthetic elaboration . The C3-Br bond serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to install diverse substituents, while the C5-F bond remains intact under these conditions, preserving the electronic influence of fluorine on the adjacent 6-OH group. In contrast, 5-fluoroquinolin-6-ol (CAS 1261470-32-9) lacks the C3-Br handle entirely, precluding any cross-coupling at that position . The regioisomer 3-bromo-7-fluoro-6-hydroxyquinoline places fluorine at C7, which is para to the 6-OH group, resulting in different electronic modulation and potentially altered hydrogen-bonding geometry .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Predicted Physicochemical Profile: Boiling Point and LogP Differentiation from Non-Halogenated Quinoline Scaffolds

The target compound exhibits a predicted boiling point of 333.1 ± 37.0 °C at 760 mmHg and a predicted density of 1.8 ± 0.1 g/cm³ [1]. While experimental logP values are not reported, the presence of both bromine and fluorine atoms on the quinoline scaffold is expected to increase lipophilicity relative to the parent quinolin-6-ol (CAS 580-16-5), which has no halogen substituents and a molecular weight of 145.16 g/mol [2]. The dual halogenation contributes to a molecular weight of 242.05 g/mol, a Δ of +96.9 g/mol versus the non-halogenated parent . This increased lipophilicity and higher boiling point impact chromatographic behavior, solvent partitioning, and purification strategies.

Physicochemical Properties ADME Prediction Purification

Commercial Availability and Purity Specification Comparison

3-Bromo-5-fluoroquinolin-6-ol is commercially available from multiple vendors with certified purity specifications ranging from 95% (Matrix Scientific, AlfaChem) to 98% (MolCore, Leyan) [1]. In contrast, the regioisomer 3-bromo-7-fluoro-6-hydroxyquinoline and other related bromo-fluoro-quinolinol analogs have more limited commercial availability, often restricted to custom synthesis inquiries without established purity specifications . The broader vendor network for the target compound—including Fluorochem, CymitQuimica, Matrix Scientific, and Leyan—provides procurement flexibility and supply chain redundancy not available for less common regioisomers.

Procurement Quality Control Sourcing

Optimal Application Scenarios for 3-Bromo-5-fluoroquinolin-6-ol in Medicinal Chemistry and Synthetic Workflows


Medicinal Chemistry: Lead Diversification via Palladium-Catalyzed Cross-Coupling

In SAR-driven medicinal chemistry programs, 3-Bromo-5-fluoroquinolin-6-ol serves as a privileged scaffold for generating focused libraries of quinoline-based compounds. The C3-bromine atom enables Suzuki-Miyaura coupling with diverse boronic acids to install aryl, heteroaryl, or vinyl substituents at position 3, while the C5-fluorine remains intact throughout the coupling sequence . This orthogonal reactivity allows medicinal chemists to systematically probe substituent effects at C3 without altering the C5-fluorine's influence on the 6-OH group, which modulates hydrogen-bonding capacity and target engagement . The compound's 95-98% commercial purity specification meets the requirements for library synthesis without additional purification steps .

Chemical Biology: Fluorinated Probe Synthesis with Built-In Spectral Handles

The dual halogenation pattern of 3-Bromo-5-fluoroquinolin-6-ol provides both a synthetic handle (C3-Br) and a fluorine atom that can serve as a ¹⁹F NMR spectroscopic probe . In chemical biology applications requiring target engagement studies or metabolic stability assessment, the C5-fluorine provides a label-free detection modality, while the C3-bromine enables bioconjugation via cross-coupling to install linkers, fluorophores, or affinity tags . This dual functionality is absent in non-brominated analogs such as 5-fluoroquinolin-6-ol, which lack the C3 cross-coupling site .

Process Chemistry: Supply Chain Risk Mitigation Through Multi-Vendor Sourcing

For industrial R&D organizations requiring reliable access to specialized building blocks, 3-Bromo-5-fluoroquinolin-6-ol offers supply chain redundancy through its availability from multiple established vendors including Fluorochem, Matrix Scientific, CymitQuimica, and Leyan . The compound's MDL number (MFCD28053697) and CAS registry (1799434-51-7) enable cross-vendor comparison and qualification . This multi-sourced availability reduces procurement risk and enables competitive bidding, advantages not available for regioisomeric analogs with single-vendor or custom-synthesis-only sourcing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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